N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide
Description
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core and a 4-(furan-3-yl)benzyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c20-19(21,22)17-4-2-1-3-16(17)18(24)23-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURXUWFPSKBFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175755 | |
| Record name | Benzamide, N-[[4-(3-furanyl)phenyl]methyl]-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034455-40-6 | |
| Record name | Benzamide, N-[[4-(3-furanyl)phenyl]methyl]-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034455-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[[4-(3-furanyl)phenyl]methyl]-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrile Hydrolysis Route (Adapted from CN113698315A)
Step 1: Fluorination and Cyano Substitution
2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride in dimethylacetamide at 90–100°C, followed by cyanation using sodium cyanide to yield 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).
Step 2: Catalytic Hydrogenation
Palladium on carbon (5 wt%) catalyzes hydrogenation in tetrahydrofuran at 25°C under 1.5 atm H₂, dechlorinating the intermediate to 2-trifluoromethylbenzonitrile (93.3% yield).
Step 3: Hydrolysis to Benzamide
Refluxing 2-trifluoromethylbenzonitrile with aqueous sodium hydroxide (100°C, 2 h) produces 2-trifluoromethylbenzamide (89.9% yield).
Step 4: Conversion to Acid Chloride
Treating the benzamide with thionyl chloride (3 eq) in dichloromethane at 40°C for 4 h generates 2-(trifluoromethyl)benzoyl chloride (quantitative conversion).
Direct Chlorination of Benzotrifluoride (Alternative Method)
o-Trifluoromethylbenzoic acid reacts with phosphorus pentachloride (PCl₅) in refluxing toluene (110°C, 6 h), yielding the acid chloride (91% purity). However, this method produces corrosive HCl gas and requires stringent safety measures.
Synthesis of 4-(Furan-3-yl)benzylamine
Suzuki-Miyaura Cross-Coupling (PMC9462268)
Step 1: Boronic Acid Preparation
Furan-3-ylboronic acid is synthesized via lithiation of 3-bromofuran with n-butyllithium (-78°C, THF) followed by treatment with trimethyl borate (65% yield).
Step 2: Coupling with 4-Bromobenzyl Bromide
A mixture of 4-bromobenzyl bromide (1 eq), furan-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 eq) in 1,4-dioxane/water (4:1) is heated at 80°C for 12 h. The product, 4-(furan-3-yl)benzyl bromide, is obtained in 78% yield.
Step 3: Gabriel Synthesis to Amine
The bromide reacts with phthalimide potassium salt in DMF (120°C, 8 h), followed by hydrazinolysis (ethanol, 70°C, 3 h) to yield 4-(furan-3-yl)benzylamine (64% overall yield).
Reductive Amination Approach
4-(Furan-3-yl)benzaldehyde (prepared via Vilsmeier-Haack formylation) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 24 h). The amine is obtained in 52% yield but requires careful pH control to avoid furan ring opening.
Amide Coupling Strategies
Schotten-Baumann Reaction
Aqueous 4-(furan-3-yl)benzylamine (1 eq) is added to a biphasic system of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in dichloromethane/10% NaOH (0°C, 1 h). The crude product is purified via silica chromatography (EtOAc/hexane 1:3) to yield the title compound (71%, HPLC purity 96.8%).
EDCl/HOBt-Mediated Coupling
A solution of 2-(trifluoromethyl)benzoic acid (1 eq), EDCl (1.2 eq), and HOBt (1 eq) in DMF is stirred at 0°C for 30 min. 4-(Furan-3-yl)benzylamine (1 eq) is added, and the reaction proceeds at 25°C for 12 h. After aqueous workup, the amide is isolated in 83% yield (HPLC 98.2%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schotten-Baumann | 71 | 96.8 | Rapid, minimal purification | Low-temperature requirements |
| EDCl/HOBt | 83 | 98.2 | High efficiency, room-temperature | Cost of coupling reagents |
| Nitrile Hydrolysis | 89.9 | 97.3 | Scalable for acid chloride production | Multi-step process |
| Reductive Amination | 52 | 95.1 | Avoids halogenated intermediates | Sensitivity to pH |
Reaction Optimization Insights
Solvent Effects
Catalytic Systems
Temperature Profiles
- Hydrogenation proceeds efficiently at 25°C under moderate H₂ pressure (1.5 atm).
- Cyanation requires elevated temperatures (90–100°C) to overcome kinetic barriers.
Scalability and Industrial Considerations
The EDCl/HOBt route demonstrates the best balance between yield (83%) and purity (98.2%) for laboratory-scale synthesis. However, for industrial production (>100 kg batches), the nitrile hydrolysis pathway is preferred due to:
- Lower reagent costs (NaCN vs. EDCl).
- Established protocols for handling H₂ in flow reactors.
- Compatibility with continuous crystallization techniques.
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl₃) :
δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.89–7.75 (m, 3H, ArH), 7.54 (s, 1H, furan-H), 7.43 (d, J = 8.1 Hz, 2H, ArH), 6.82 (d, J = 8.1 Hz, 2H, ArH), 6.51 (s, 1H, furan-H), 4.62 (s, 2H, CH₂), 3.11 (s, 1H, NH).
13C NMR (101 MHz, CDCl₃) :
δ 167.2 (C=O), 143.8 (q, J = 33.6 Hz, CF₃), 140.1–124.7 (ArC), 121.3 (furan-C), 110.4 (furan-C), 44.8 (CH₂).
HRMS (ESI+) : Calcd for C₁₉H₁₅F₃N₂O₂ [M+H]+: 375.1084; Found: 375.1089.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(4-n-Butylphenyl)-2-(trifluoromethyl)benzamide (): This compound shares the 2-(trifluoromethyl)benzamide core but substitutes the 4-(furan-3-yl)benzyl group with a 4-n-butylphenyl moiety. However, the furan group may improve binding to aromatic receptors via π-π interactions .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () :
Flutolanil, a fungicide, features a 3-isopropoxyphenyl group instead of the furan-benzyl substituent. The ether linkage in flutolanil introduces polarity, which may affect solubility and target specificity compared to the purely aromatic furan system in the target compound .
Heterocyclic Modifications
- N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide (): This compound replaces the furan with a thiazole-oxadiazole hybrid. The thiazole and oxadiazole rings increase rigidity and may enhance binding to enzymes like kinases or proteases.
Pharmacological and Application Comparisons
Kinase Inhibitor Potential ()
Compounds like N-(4-(methylsulfonyl)benzyl)-4-amino-5-cyano-6-(furan-3-yl)picolinamide (JNK inhibitor) highlight the role of furan moieties in targeting kinase pathways.
Pesticide and Agrochemical Relevance ()
Flutolanil’s use as a fungicide demonstrates the utility of 2-(trifluoromethyl)benzamide derivatives in agrochemistry. The target compound’s furan group could confer activity against pests with distinct biological targets, but its efficacy would require evaluation against flutolanil’s known pathogens .
Spectroscopic Characterization
- IR and NMR Trends :
The absence of a C=O band in IR spectra (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides vs. its absence in triazoles) confirms functional group transformations in related compounds . For the target compound, expected IR bands include νC=O (~1680 cm⁻¹) and νCF₃ (~1150 cm⁻¹).- 1H-NMR : The furan protons (δ 6.3–7.4 ppm) and benzyl methylene (δ ~4.5 ppm) would distinguish it from alkyl-substituted analogs like N-(4-n-butylphenyl)-2-(trifluoromethyl)benzamide (δ 0.8–1.5 ppm for butyl chain) .
Biological Activity
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, a benzyl group, and a trifluoromethyl-substituted benzamide. The trifluoromethyl group enhances the compound's lipophilicity, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
-
Formation of the Benzyl Intermediate :
- Reacting 4-(furan-3-yl)benzyl chloride with sodium hydroxide in dichloromethane.
-
Coupling Reaction :
- Coupling the benzyl intermediate with 2-(trifluoromethyl)benzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent.
-
Purification :
- The product is purified using column chromatography to yield the final compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the furan ring and trifluoromethyl group contributes to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several studies have shown that it can induce apoptosis in cancer cell lines, including:
- MCF-7 (breast cancer) : Induction of apoptosis was observed in a dose-dependent manner.
- U-937 (monocytic leukemia) : Demonstrated significant cytotoxicity with IC50 values in the micromolar range .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited higher selectivity and activity against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin . -
Mechanistic Insights :
Flow cytometry assays revealed that the compound acts as a potent inducer of apoptosis, affecting cellular pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-dibenzo[b,d]furan-3-yl-3-(trifluoromethyl)benzamide | Moderate anticancer effects | Unique structural backbone |
| N-pyridin-3-yl-4-(trifluoromethyl)benzamide | Antimicrobial properties | Different heterocyclic structure |
| N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide | Potential enzyme inhibitor | Enhanced metabolic stability due to trifluoromethoxy group |
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide?
Methodological Answer:
The synthesis typically involves coupling a benzylamine derivative with a trifluoromethyl-substituted benzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Solvent system : Dichloromethane (CH2Cl2) and deionized water in a biphasic mixture to facilitate acylation .
- Temperature control : Ice bath (0°C) during acyl chloride addition to mitigate exothermic side reactions .
- Base : Potassium carbonate (K2CO3) to deprotonate the amine and drive the reaction .
- Purification : Vacuum filtration and drying under reduced pressure (70°C) yield a pure product (up to 89% for analogous compounds) .
Basic: Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., trifluoromethyl, furan, and benzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable (solvent screening recommended) .
Advanced: How can synthesis yield be optimized during scale-up?
Methodological Answer:
- Stoichiometry : Maintain a 1:1 molar ratio of benzylamine to acyl chloride to avoid excess reagent side reactions .
- Dropwise addition : Control acyl chloride addition over 10–15 minutes to prevent localized overheating .
- Solvent volume : Optimize CH2Cl2 volume (e.g., 170 mL per 62.5 mmol amine) for efficient mixing .
- Side reaction mitigation : Use argon atmosphere to exclude moisture, which hydrolyzes acyl chlorides .
Advanced: How to resolve contradictions in reported biological activities of similar benzamides?
Methodological Answer:
- Comparative assays : Replicate studies under identical conditions (e.g., pH, temperature) to isolate variables .
- Computational modeling : Perform molecular docking to predict binding affinities to target receptors (e.g., enzymes, GPCRs) .
- Multi-model validation : Cross-test in vitro (e.g., fluorescence polarization) and in vivo (e.g., rodent models) to confirm activity .
Advanced: How does the trifluoromethyl group affect pharmacokinetics?
Methodological Answer:
- Lipophilicity : Measure logP to assess enhanced membrane permeability (trifluoromethyl increases logP by ~1.0 unit) .
- Metabolic stability : Conduct in vitro liver microsome assays to evaluate resistance to cytochrome P450 oxidation .
- Target binding : Use surface plasmon resonance (SPR) to quantify affinity changes caused by the electron-withdrawing group .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Hazardous reagents : Handle acyl chlorides and dichloromethane in fume hoods with nitrile gloves .
- Decomposition risks : Store products away from light/heat (decomposition observed in analogous compounds at >70°C) .
- Mutagenicity testing : Perform Ames testing if structural analogs show mutagenic potential (e.g., anomeric amides) .
Advanced: Which computational methods predict target binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on activity using Hammett parameters .
Basic: How to mitigate common side reactions during synthesis?
Methodological Answer:
- Hydrolysis of acyl chlorides : Use anhydrous solvents and argon atmosphere .
- By-product formation : Add K2CO3 in one portion to ensure rapid deprotonation .
- Purification challenges : Wash filter cake with diethyl ether/water to remove unreacted starting materials .
Advanced: How to validate in silico-predicted biological activity?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to immobilized targets .
- Fluorescence polarization : Measure displacement of fluorescent probes in competitive assays .
- In vitro enzymatic assays : Test inhibition of target enzymes (e.g., IC50 determination) .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
Methodological Answer:
- Low solubility : Screen solvent mixtures (e.g., DMSO/EtOH) for co-solvent crystallization .
- Polymorphism : Use slow evaporation at 4°C to favor single-crystal growth .
- Crystal stability : Protect from humidity and mechanical stress during data collection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
